

Technical Guide: Physical Properties of 1-(2-fluoro-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Fluoro-4'-methylacetophenone

Cat. No.: B1303439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(2-fluoro-4-methylphenyl)ethanone, a key intermediate in various synthetic applications. This document compiles available data, outlines relevant experimental protocols for property determination, and presents a typical synthetic workflow.

Core Physical and Chemical Properties

1-(2-fluoro-4-methylphenyl)ethanone, also known as **2'-fluoro-4'-methylacetophenone**, is an aromatic ketone with the chemical formula C₉H₉FO.[1][2] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetyl group.

Table 1: General and Computed Properties of 1-(2-fluoro-4-methylphenyl)ethanone

Property	Value	Source
CAS Number	29427-48-3	[1] [2]
Molecular Formula	C ₉ H ₉ FO	[1] [2]
Molecular Weight	152.17 g/mol	[1] [2]
Purity	≥96% to 98%	[1] [2]
Alternate Names	2'-Fluoro-4'-methylacetophenone; 4-Acetyl-3-fluorotoluene	[1]

Table 2: Experimental and Predicted Physical Properties

While specific experimentally determined physical properties for 1-(2-fluoro-4-methylphenyl)ethanone are not readily available in the reviewed literature, data for its isomers and predicted values provide useful estimations.

Property	Value	Notes	Source
Melting Point	31-34°C	For isomer: 1-(3-Fluoro-4-methylphenyl)ethanon e	[3]
Boiling Point	215°C (lit.)	For isomer: 1-(4-fluoro-3-methylphenyl)ethanon e	[4][5]
217.5±20.0 °C (Predicted)	For isomer: 1-(3-Fluoro-4-methylphenyl)ethanon e	[3]	
Density	1.075±0.06 g/cm ³ (Predicted)	For isomer: 1-(3-Fluoro-4-methylphenyl)ethanon e	[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are standard experimental protocols for measuring melting point, boiling point, and density.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Method: Capillary Tube Method using a Melting Point Apparatus

- Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, which is sealed at one end.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- Heating: The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Boiling Point Determination

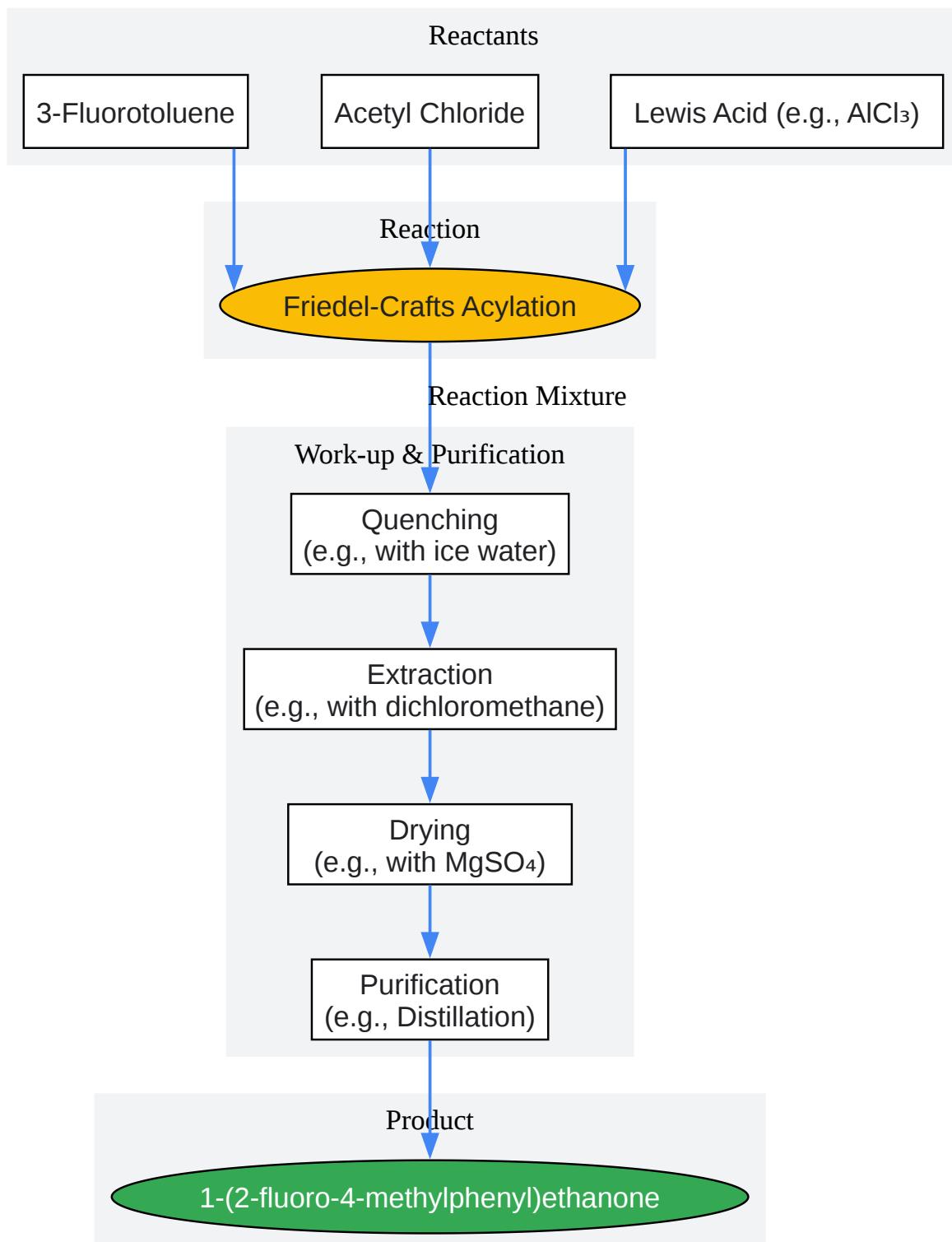
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Thiele Tube Method

- Sample Preparation: A small volume of the liquid is placed in a small test tube, and a capillary tube (sealed at the top) is inverted and placed inside the test tube.
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
- Heating: The Thiele tube is gently heated, creating a convection current that ensures uniform heating. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[6]

Density Determination

Density is the mass of a substance per unit volume.


Method: Volumetric and Gravimetric Measurement

- Mass Measurement: An empty, dry graduated cylinder is weighed using an analytical balance.
- Volume Measurement: A known volume of the liquid is added to the graduated cylinder.
- Combined Measurement: The graduated cylinder containing the liquid is reweighed.

- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Synthetic Workflow: Friedel-Crafts Acylation

1-(2-fluoro-4-methylphenyl)ethanone can be synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Synthetic Workflow for 1-(2-fluoro-4-methylphenyl)ethanone

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 42444-14-4 CAS MSDS (3'-FLUORO-4'-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 369-32-4 CAS MSDS (4-FLUORO-3-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-(2-fluoro-4-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303439#1-2-fluoro-4-methylphenyl-ethanone-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com